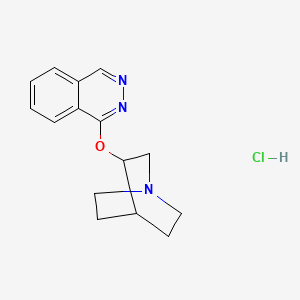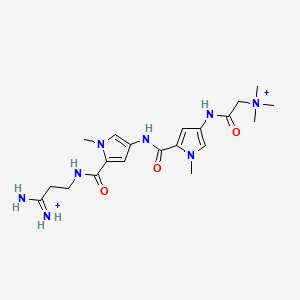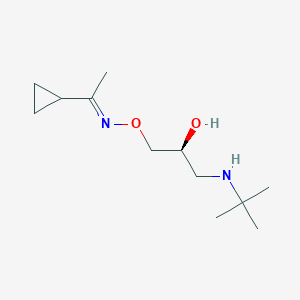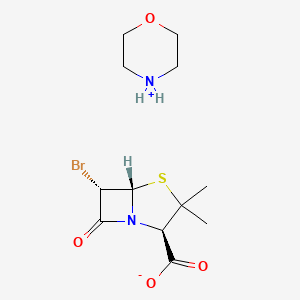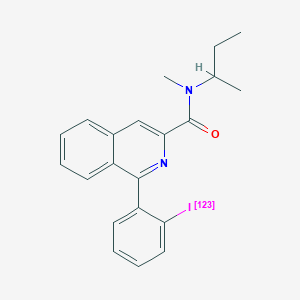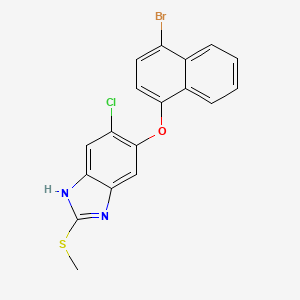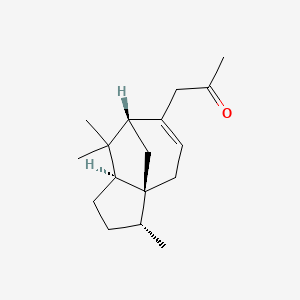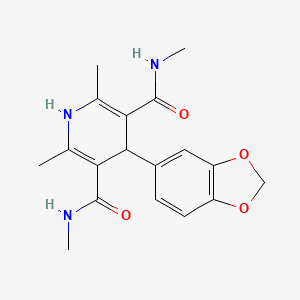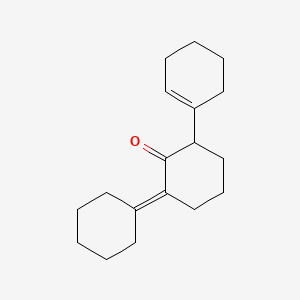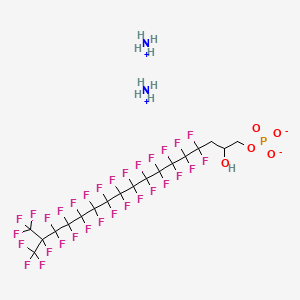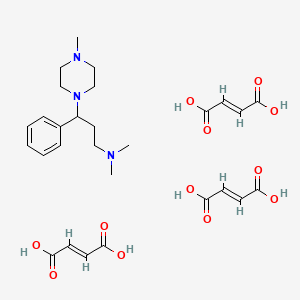
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine is a complex organic compound that features both an unsaturated dicarboxylic acid and a substituted amine
准备方法
合成路线和反应条件
(E)-丁烯二酸;N,N-二甲基-3-(4-甲基哌嗪-1-基)-3-苯基丙烷-1-胺的合成通常涉及多个步骤:
(E)-丁烯二酸的形成: 这可以通过马来酸或马来酸酐的氧化来实现。
N,N-二甲基-3-(4-甲基哌嗪-1-基)-3-苯基丙烷-1-胺的合成: 这一步涉及在适当条件下将N,N-二甲基-3-苯基丙烷-1-胺与4-甲基哌嗪反应。
工业生产方法
工业生产方法可能涉及优化上述合成路线,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用催化剂、优化反应温度和压力。
化学反应分析
反应类型
氧化: 该化合物可以在胺基和苯基上发生氧化反应。
还原: 还原反应可以针对 (E)-丁烯二酸部分的双键。
取代: 胺基可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用钯碳或氢化铝锂进行氢化。
取代: 在碱的存在下使用卤代烷或酰氯。
主要产物
氧化: 产物可能包括羧酸或酮。
还原: 饱和二羧酸或胺。
取代: 各种取代胺或酰胺。
科学研究应用
化学
催化: 该化合物可以用作催化反应中的配体。
材料科学: 在聚合物或先进材料的合成中具有潜在用途。
生物学
生物化学研究: 用作探针来研究酶相互作用或受体结合。
医药
工业
化学制造: 用作合成其他复杂分子的中间体。
作用机制
该化合物的作用机制取决于其具体应用。在药物化学中,它可能会与生物靶标(如酶或受体)相互作用,从而改变其活性。所涉及的分子靶标和途径将是特定于所研究的生物系统。
相似化合物的比较
类似化合物
N,N-二甲基-3-苯基丙烷-1-胺: 缺少哌嗪环和 (E)-丁烯二酸部分。
4-甲基哌嗪: 包含哌嗪环,但缺少苯基和 (E)-丁烯二酸部分。
独特性
(E)-丁烯二酸;N,N-二甲基-3-(4-甲基哌嗪-1-基)-3-苯基丙烷-1-胺之所以独特,是因为它结合了官能团,这可能赋予其简单的类似物所没有的特定化学反应性和生物活性。
属性
CAS 编号 |
81402-36-0 |
|---|---|
分子式 |
C28H39N3O12 |
分子量 |
609.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H27N3.3C4H4O4/c1-17(2)10-9-16(15-7-5-4-6-8-15)19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI 键 |
XVSKFTGEDVVSQO-LDFLFNBESA-N |
手性 SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


